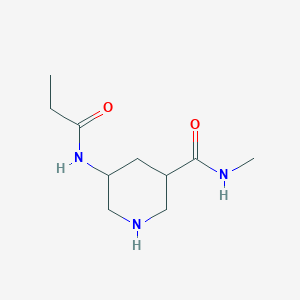![molecular formula C13H17N5OS B13062266 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, and antidepressant properties . The presence of the triazole ring and the sulfanyl group in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be achieved through a multi-step process. One common method involves the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide with acetophenone in methanol at reflux temperature. This reaction yields the desired compound with a high yield of 89% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases.
Common reagents and conditions used in these reactions include methanol as a solvent, reflux temperatures, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other triazole derivatives with potential pharmacological activities.
Medicine: Due to its diverse pharmacological activities, it is investigated for potential therapeutic applications in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound’s antioxidant properties make it a candidate for use in the development of antioxidant formulations for industrial applications.
Mecanismo De Acción
The mechanism by which 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity, and leading to the observed pharmacological effects. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar compounds to 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include other 1,2,4-triazole derivatives with varying substituents on the triazole ring. Some examples are:
- 2-{[4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Ethyl { [3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C13H17N5OS |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C13H17N5OS/c1-3-18-12(10-6-4-9(2)5-7-10)16-17-13(18)20-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19) |
Clave InChI |
RCEDEFROLRFZTM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13062212.png)

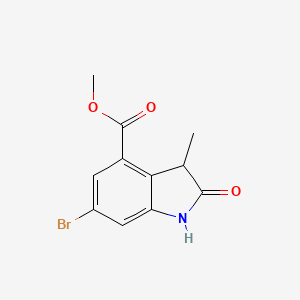
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
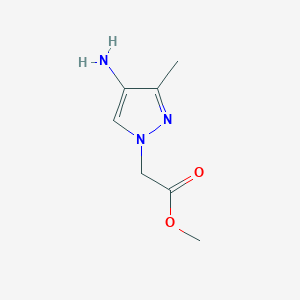
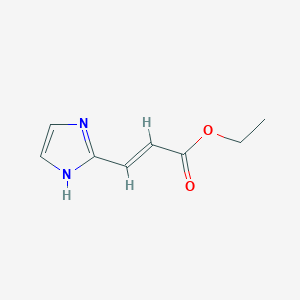
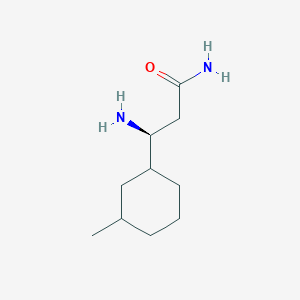
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
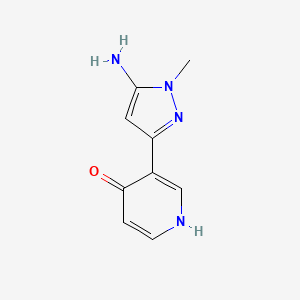
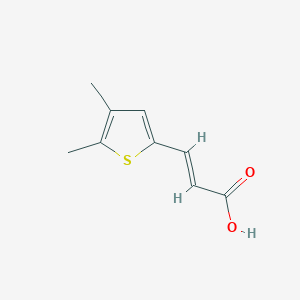
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
